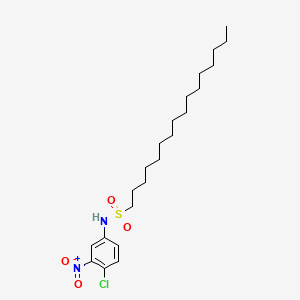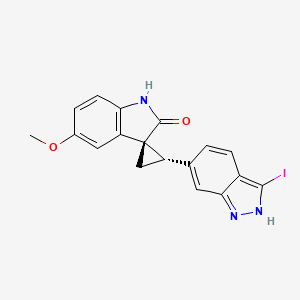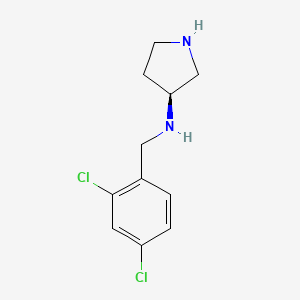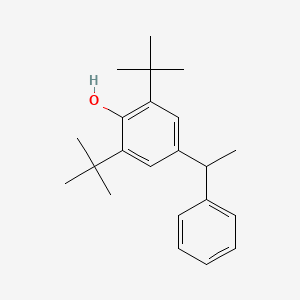
4-(1-phenylethyl)-2,6-ditert-butyl-phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-phenylethyl)-2,6-ditert-butyl-phenol is an organic compound with the molecular formula C23H32O. It is a phenolic antioxidant known for its stability and effectiveness in preventing oxidation in various materials. This compound is widely used in industrial applications due to its ability to inhibit the degradation of polymers and other materials exposed to oxidative stress.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-phenylethyl)-2,6-ditert-butyl-phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with isobutene in the presence of a strong Lewis acid catalyst such as aluminum phenoxide. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective ortho-alkylation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The intermediate phenolate ion is strongly para-directing, and a strong Lewis acid such as aluminum ion is necessary to achieve selective ortho-alkylation .
Chemical Reactions Analysis
Types of Reactions
4-(1-phenylethyl)-2,6-ditert-butyl-phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone methides, which are reactive intermediates.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the para position relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone methides and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
4-(1-phenylethyl)-2,6-ditert-butyl-phenol has a wide range of scientific research applications:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
Mechanism of Action
The antioxidant mechanism of 4-(1-phenylethyl)-2,6-ditert-butyl-phenol involves the donation of hydrogen atoms from the phenolic hydroxyl group to free radicals, thereby neutralizing them and preventing oxidative damage. The compound’s bulky tert-butyl groups provide steric hindrance, which enhances its stability and effectiveness as an antioxidant. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,4-Di-tert-butylphenol: Another phenolic antioxidant with applications in stabilizing polymers and other materials.
4,4’-Methylenebis(2,6-di-tert-butylphenol): Known for its high stability and effectiveness as an antioxidant in various industrial applications .
Uniqueness
4-(1-phenylethyl)-2,6-ditert-butyl-phenol is unique due to its specific structural features, including the phenylethyl group, which provides additional steric hindrance and enhances its antioxidant properties. This makes it particularly effective in applications where high stability and resistance to oxidative degradation are required .
Properties
CAS No. |
17540-76-0 |
|---|---|
Molecular Formula |
C22H30O |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C22H30O/c1-15(16-11-9-8-10-12-16)17-13-18(21(2,3)4)20(23)19(14-17)22(5,6)7/h8-15,23H,1-7H3 |
InChI Key |
QAIIXGKSSGKVOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
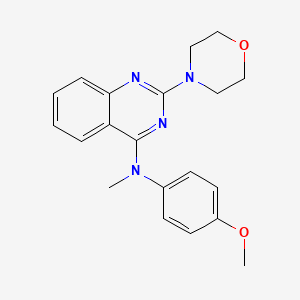
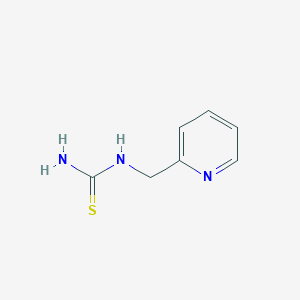

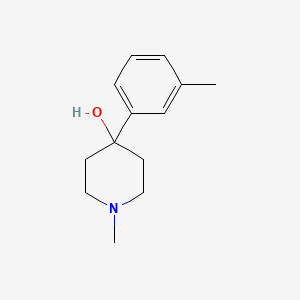
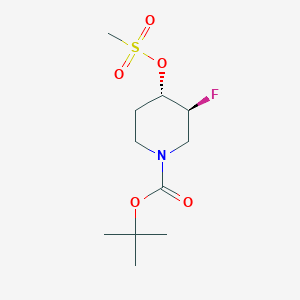
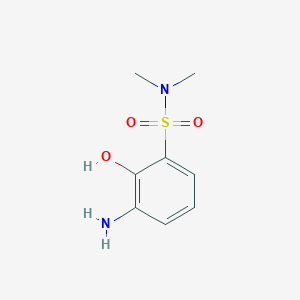
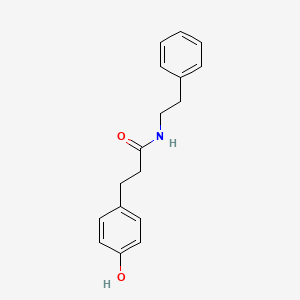
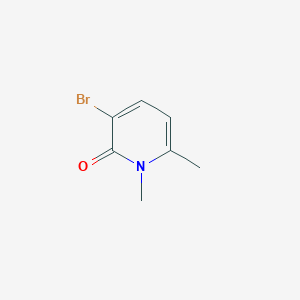
![9-(3,4-Dichlorophenoxy)-3-methyl-3-azaspiro[5.5]undecane](/img/structure/B8713307.png)
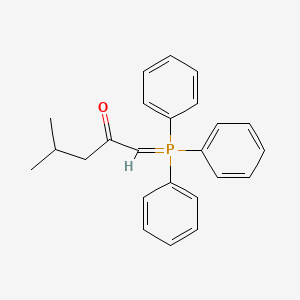
![1-[1-(4-Chloro-2-nitro-phenyl)-pyrrolidin-3-yl]-ethylamine](/img/structure/B8713322.png)
